molecular formula C9H9N3S B11783706 N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine

N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B11783706
M. Wt: 191.26 g/mol
InChI Key: KYFFHIGZVFHJIV-UHFFFAOYSA-N
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Description

N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, along with a phenyl group and a methyl group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of thiosemicarbazide with aromatic acids. One common method involves the reaction of thiosemicarbazide with benzoic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine: Similar structure but with a methyl group instead of a phenyl group.

    2-amino-1,3,4-thiadiazole: Lacks the phenyl and methyl groups, making it less hydrophobic.

    5-phenyl-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of an amine group

Uniqueness

N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenyl and a methyl group enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H9N3S/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12)

InChI Key

KYFFHIGZVFHJIV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)C2=CC=CC=C2

Origin of Product

United States

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